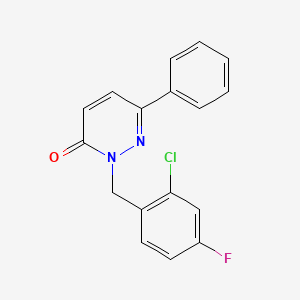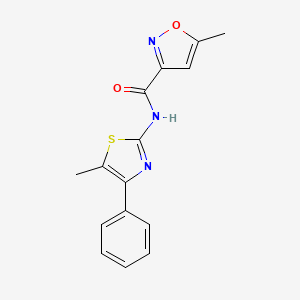![molecular formula C17H17Cl3N2O2S B4688804 1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine, commonly known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antihypertensive, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. CSP has been found to inhibit ACE, which is involved in the regulation of blood pressure. It has also been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. In cancer cells, CSP induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
CSP has been found to exhibit various biochemical and physiological effects. It has been found to reduce blood pressure by inhibiting ACE and increasing the production of nitric oxide. CSP has also been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. In cancer cells, CSP induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Advantages and Limitations for Lab Experiments
One of the major advantages of CSP is its versatility in scientific research. It has been found to exhibit various biological activities, making it a potential candidate for drug development. Additionally, CSP is relatively easy to synthesize and can be purified through recrystallization. However, one of the limitations of CSP is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the study of CSP. One potential area of research is the development of CSP derivatives with improved biological activities and reduced toxicity. Additionally, CSP could be studied for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of CSP and its potential interactions with other drugs.
Conclusion:
In conclusion, CSP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities, including antihypertensive, antifungal, and anticancer properties. The synthesis of CSP has been optimized to improve the yield and purity of the final product. CSP has been found to inhibit various enzymes and receptors, and it exhibits various biochemical and physiological effects. While CSP has potential advantages for lab experiments, its potential toxicity requires careful handling and monitoring. There are several future directions for the study of CSP, including the development of CSP derivatives with improved biological activities and reduced toxicity.
Scientific Research Applications
CSP has been extensively studied for its potential applications in scientific research. It has been found to exhibit antihypertensive properties by inhibiting the angiotensin-converting enzyme (ACE) and reducing blood pressure. CSP has also been studied for its antifungal properties, where it has been found to inhibit the growth of various fungal strains. Additionally, CSP has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c18-13-4-6-14(7-5-13)25(23,24)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBGBAOQXEHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4688723.png)
![N-(2-(2-methoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4688729.png)
![diethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4688731.png)
![3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4688750.png)


![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)
![2-(1H-benzimidazol-2-ylthio)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4688782.png)
![2-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4688792.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone](/img/structure/B4688817.png)

